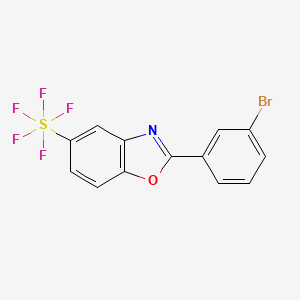

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

Description

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a substituted benzooxazole derivative characterized by a bromophenyl group at position 2 and a pentafluorosulfanyl (-SF₅) group at position 3.

Properties

IUPAC Name |

[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF5NOS/c14-9-3-1-2-8(6-9)13-20-11-7-10(4-5-12(11)21-13)22(15,16,17,18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHULKJDIRPHJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201166506 | |

| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379812-03-9 | |

| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzoxazole Core

The benzoxazole scaffold is commonly synthesized via condensation reactions involving 2-aminophenol derivatives and appropriate carbonyl-containing compounds (e.g., aldehydes or acids). Recent advances have demonstrated efficient catalytic protocols for benzoxazole synthesis under mild, eco-friendly conditions:

Catalytic Condensation Using Nanocatalysts : Magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) facilitate the condensation of 2-aminophenol with aromatic aldehydes in aqueous media under reflux, yielding benzoxazoles in 79–89% yield within 45 minutes. The catalyst is recyclable and promotes high atom economy with short reaction times.

Solvent-Free Grinding Method : Potassium ferrocyanide catalyzes the reaction of 2-aminophenol and aromatic aldehydes under solvent-free conditions at room temperature, achieving 87–96% yields in under 2 minutes. This method offers a green, rapid, and high-yielding approach to benzoxazole synthesis.

Phosphonium Acidic Ionic Liquid Catalysis : Using phosphonium acidic ionic liquids at 100 °C under solvent-free conditions enables the synthesis of 2-aryl benzoxazoles with yields ranging from 65–96%. The catalyst is recyclable and the method is environmentally benign.

Other Catalytic Systems : Fluorophosphoric acid in ethanol at room temperature and palladium-supported nanocatalysts in DMF at 80 °C have also been reported for benzoxazole formation, although with longer reaction times or moderate yields.

These methods can be adapted to prepare 2-(3-bromophenyl)benzoxazole by selecting 3-bromobenzaldehyde or related precursors.

Introduction of the Pentafluorosulfanyl (SF5) Group

The pentafluorosulfanyl group is synthetically challenging due to its strong electron-withdrawing nature and the scarcity of direct SF5 sources. Recent research has focused on novel methodologies for incorporating SF5 into aromatic systems:

New Methodologies for Pentafluorosulfanylbenzenes : The Beier group and others have developed synthetic routes to substituted pentafluorosulfanylbenzenes, emphasizing the extreme kinetic and hydrolytic stability and high electronegativity of the SF5 group. These methods include:

General Synthetic Approach : Typically, the SF5 group is introduced onto a preformed aromatic system (such as benzoxazole) via halogen exchange or direct pentafluorosulfanylation using reagents like SF5Cl or SF5-containing nucleophiles under specific catalytic or photochemical conditions.

Combined Synthetic Route to 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

A plausible synthetic sequence based on the literature and known methodologies is:

Alternative Fluorine-Containing Functionalization Approaches

While direct pentafluorosulfanylation is preferred, related fluorine-containing groups (e.g., trifluoromethylthio, trifluoromethylselanyl) can be introduced via nucleophilic substitution using reagents such as CF3I or BT-SCF3 under UV irradiation or base catalysis. These methods, described in patents, involve:

Preparation of sulfur-containing intermediates from mercaptobenzoxazoles.

Subsequent nucleophilic fluorination or trifluoromethylation steps under mild conditions.

Though these methods are more common for trifluoromethyl derivatives, they provide mechanistic insights and potential alternative pathways for SF5 group incorporation.

3 Research Findings and Analysis

The pentafluorosulfanyl group significantly enhances molecular properties, such as lipophilicity and electron-withdrawing capacity, which are beneficial in pharmaceuticals and agrochemicals.

The benzoxazole core synthesis benefits from nanocatalysis and solvent-free methods, offering high yields, recyclability, and environmentally friendly conditions.

The SF5 group introduction remains synthetically challenging, necessitating specialized reagents and controlled conditions, limiting the broad availability of SF5-functionalized benzoxazoles.

Combining efficient benzoxazole synthesis with advanced SF5 transfer techniques is crucial for preparing this compound with acceptable yields and purity.

4 Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzoxazole core formation | Nanocatalyst-assisted condensation | Fe3O4@SiO2@Am-PPC-SO3H, 2-aminophenol, 3-bromobenzaldehyde | Reflux in water, ~45 min | High yield, recyclable catalyst, eco-friendly | Requires catalyst preparation |

| Solvent-free grinding | Potassium ferrocyanide, 2-aminophenol, 3-bromobenzaldehyde | Room temperature, <2 min | Rapid, green, high yield | Limited substrate scope | |

| SF5 group introduction | Electrophilic/nucleophilic SF5 transfer | SF5Cl or SF5 transfer reagents | Photochemical or catalytic conditions | Unique SF5 incorporation | Specialized reagents, moderate yield |

| Alternative fluorine-containing functionalization | Nucleophilic trifluoromethylation | CF3I, BT-SCF3, base, UV light | Mild conditions | Insight into fluorine chemistry | Not direct SF5, different group |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzooxazoles, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and pentafluorosulfanyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle: The target compound’s benzooxazole core differs from oxadiazoles (e.g., 5h, DK-IA) and oxazoles (e.g., ) in electronic properties and ring strain.

- Substituent Effects : The -SF₅ group in the target compound is strongly electron-withdrawing, similar to sulfonyl () or nitro groups in analogs. This contrasts with electron-donating groups like 4-methoxyphenyl in 5h, which may reduce electrophilicity .

- Synthetic Efficiency : Yields for oxadiazole derivatives (e.g., 78% for 5h) suggest efficient protocols, but the target compound’s synthesis (unreported in evidence) may require specialized conditions due to the -SF₅ group’s reactivity .

Key Observations :

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The -SF₅ group in the target compound likely reduces HOMO energy, enhancing stability against oxidation compared to -OCH₃ or -CH₃ substituents in analogs .

- Solubility : Oxadiazoles (e.g., 5h) are often soluble in polar aprotic solvents (DMF, DCM), whereas the -SF₅ group may reduce aqueous solubility but improve lipid bilayer permeability .

Biological Activity

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a bromophenyl group and a pentafluorosulfanyl moiety, contributes to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H7BrF5NOS

- Molecular Weight : Approximately 385.15 g/mol

- Structural Features :

- A benzooxazole core, which is known for its biological activity.

- A bromophenyl substituent that may influence the compound's interaction with biological targets.

- A pentafluorosulfanyl group, which enhances lipophilicity and may improve membrane penetration.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can modulate various biological pathways.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that are crucial for numerous physiological processes.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial membranes or inhibition of essential microbial enzymes, making it a candidate for further investigation in antimicrobial therapy.

Neuroprotective Effects

Studies have suggested that this compound may influence neurotransmitter systems, potentially offering neuroprotective effects. This could be particularly relevant in conditions characterized by oxidative stress or neuroinflammation.

Antioxidant Properties

The antioxidant potential of this compound is notable. Compounds with similar structures often exhibit the ability to reduce oxidative damage in cells, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Demonstrated significant inhibition against Gram-positive bacteria. |

| Neurotransmitter Interaction Study | Found modulation of serotonin receptors, suggesting applications in treating mood disorders. |

| Antioxidant Efficacy Assessment | Effectively reduced oxidative stress markers in vitro, indicating therapeutic potential against oxidative damage. |

Case Study Insights

- Antimicrobial Activity : In a study examining the antimicrobial properties of various benzooxazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antimicrobial agents.

- Neuroprotective Effects : Research involving animal models indicated that administration of this compound resulted in decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease, suggesting its role as a neuroprotective agent.

- Antioxidant Potential : In vitro assays demonstrated that this compound significantly scavenged free radicals and reduced lipid peroxidation levels, reinforcing its potential as an antioxidant therapeutic agent.

Q & A

Q. What are the common synthetic routes for 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted benzoyl chlorides with aminophenol derivatives, followed by halogenation and fluorosulfanyl group introduction. For example, bromophenyl-substituted oxazoles are synthesized via refluxing carboxylic acid derivatives with thionyl chloride to form acyl chlorides, which are then coupled with hydroxylamine derivatives under basic conditions . Intermediate characterization employs thin-layer chromatography (TLC) for purity checks and FT-IR/NMR for functional group confirmation .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural elucidation relies on spectroscopic techniques :

- H/C NMR to confirm substituent positions and aromatic proton environments.

- FT-IR for identifying key functional groups (e.g., C-Br stretching at ~550 cm, S-F vibrations at ~740 cm) .

- Mass spectrometry (MS) for molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

- Antifungal activity : Broth microdilution assays against Candida albicans or Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values compared to ketoconazole .

- Antibacterial activity : Agar diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, measuring inhibition zones .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly for the pentafluorosulfanyl group incorporation?

Optimization strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to attach the bromophenyl group .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorosulfanyl group reactivity at elevated temperatures (80–100°C) .

- Reaction monitoring : Real-time HPLC analysis to track intermediate formation and minimize side reactions .

Q. What methodologies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from variations in microbial strains or assay conditions. Solutions include:

- Standardized protocols : CLSI/M7-A9 guidelines for MIC determination .

- Dose-response curves : EC calculations to compare potency across studies .

- Synergistic studies : Combining with known antifungals (e.g., fluconazole) to assess additive effects .

Q. How are computational methods applied to predict its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to fungal cytochrome P450 enzymes (e.g., CYP51) .

- QSAR modeling : Using Hammett constants or DFT-derived descriptors to correlate substituent effects (e.g., bromine vs. fluorine) with activity .

Q. What strategies address stability issues during storage or biological testing?

- Lyophilization : Freeze-drying under inert atmospheres to prevent hydrolysis of the pentafluorosulfanyl group .

- Analytical stability tests : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS to identify decomposition products .

Q. How are toxicological profiles assessed for preclinical development?

- Ames test : Bacterial reverse mutation assays to evaluate mutagenicity .

- In silico toxicity prediction : Tools like ProTox-II to flag hepatotoxicity or carcinogenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.